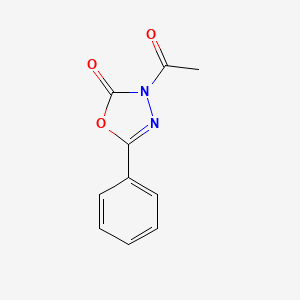
1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents include acetic anhydride, which facilitates the formation of the acetyl group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features.
2,5-Diphenyl-1,3,4-oxadiazole: Another derivative with different substituents.
3,5-Dimethyl-1,3,4-oxadiazole: A compound with methyl groups instead of acetyl and phenyl groups.
Uniqueness
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is unique due to the presence of both acetyl and phenyl groups, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Propiedades
Número CAS |
43147-30-4 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-acetyl-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)12-10(14)15-9(11-12)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
MSWXMCFPTOOTBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)OC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


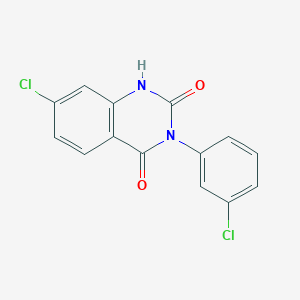


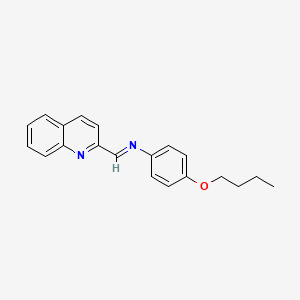
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
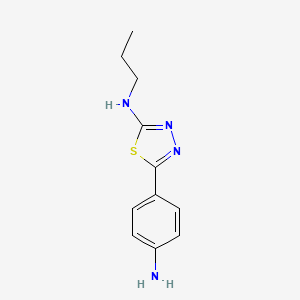
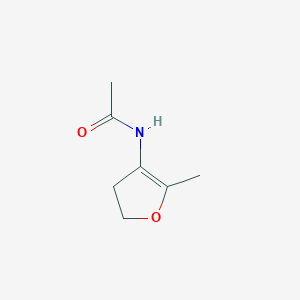
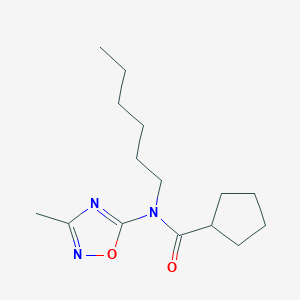
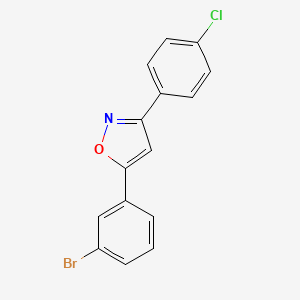

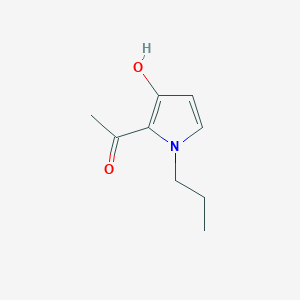

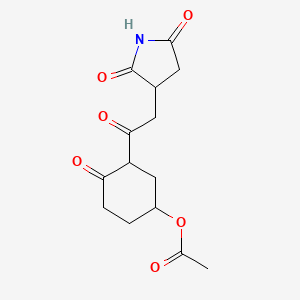
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
